pyrimidine-4,6-diamine;hydrate
Overview
Description
pyrimidine-4,6-diamine;hydrate is a chemical compound with the molecular formula C4H10N4O4S. It is known for its diverse applications in scientific research, particularly in drug development, DNA sequencing, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with two ammonium groups and a hydrogen sulphate ion.
Preparation Methods
The synthesis of pyrimidine-4,6-diamine;hydrate typically involves the reaction of pyrimidine-4,6-diamine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Chemical Reactions Analysis
pyrimidine-4,6-diamine;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
pyrimidine-4,6-diamine;hydrate has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound plays a role in DNA sequencing and genetic research, helping to understand genetic codes and mutations.
Medicine: It is involved in drug development, particularly in designing new pharmaceuticals and studying their interactions with biological targets.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyrimidine-4,6-diamine;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and electrostatic interactions with specific molecules, influencing their structure and function. These interactions can lead to changes in biochemical pathways, affecting cellular processes and overall biological activity .
Comparison with Similar Compounds
pyrimidine-4,6-diamine;hydrate can be compared with other similar compounds, such as:
4,6-Diaminopyrimidine hemisulfate monohydrate: This compound has a similar structure but differs in its hydration state and specific applications.
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile: Another pyrimidine derivative with distinct chemical properties and uses.
2-Acetylaminothiazole: A thiazole derivative with different functional groups and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
pyrimidine-4,6-diamine;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUXXDQOCWDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77709-02-5 | |
Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077709025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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